7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol
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Overview
Description
7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include boiling ethanol as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include hydrazonoyl halides and other nucleophiles.
Scientific Research Applications
This compound has been studied for its antimicrobial activity, showing potential against various microorganisms . It is also being explored for its antitumor, antimalarial, anti-inflammatory, and antifungal properties . In medicinal chemistry, it is being investigated for its potential use in drug development, particularly for its ability to activate macrophages and other immune responses .
Mechanism of Action
The mechanism of action of 7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol involves its interaction with specific molecular targets, leading to the inhibition of microbial growth or the activation of immune responses . The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines such as [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]pyrazine . These compounds share similar structural features but differ in their biological activities and specific applications. 7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct biological properties .
Biological Activity
7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₉H₈N₄O
- Molecular Weight : 178.19 g/mol
- Density : Approximately 1.6 g/cm³
- Boiling Point : 241.6°C
- Flash Point : 99.9°C
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various microbial strains, including resistant bacteria. For example:
Anticancer Properties
Several derivatives of triazolo-pyrimidines have been investigated for their anticancer activity. The compound demonstrates potential in inhibiting key enzymes involved in cancer cell proliferation:
Study | Cell Line Tested | IC₅₀ (µM) | Reference |
---|---|---|---|
Triazole Derivative A | MDA-MB-231 (Breast Cancer) | 10.5 | |
Triazole Derivative B | MCF-7 (Breast Cancer) | 12.0 |
The results suggest that modifications to the triazole ring can enhance biological activity.
Anti-inflammatory Effects
Compounds in this class have shown promise in reducing inflammation markers. For instance, a study reported that triazolo derivatives significantly inhibited the production of nitric oxide and TNF-alpha in LPS-stimulated macrophages:
Compound | NO Production Inhibition (%) | Reference |
---|---|---|
This compound | 45% at 20 µM |
Synthesis and Evaluation of Derivatives
A recent study synthesized several derivatives of triazolo-pyrimidines and evaluated their biological activities. The findings indicated that specific substitutions on the triazole ring significantly influenced their pharmacological profiles:
- Synthesis Method : The derivatives were synthesized via a multi-step reaction involving hydrazine derivatives and pyrimidine precursors.
- Biological Testing : Each compound was tested against a panel of bacterial pathogens and cancer cell lines.
Properties
IUPAC Name |
7-methyl-3-(2-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-15-16-13-14-9(2)7-11(18)17(12)13/h3-7H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGZFDXFBHLCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC3=NC(=CC(=O)N23)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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